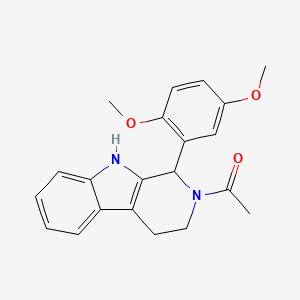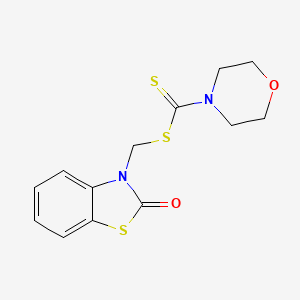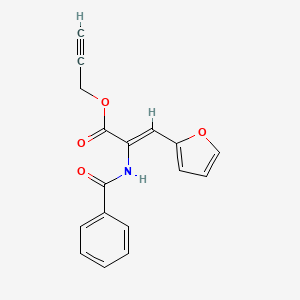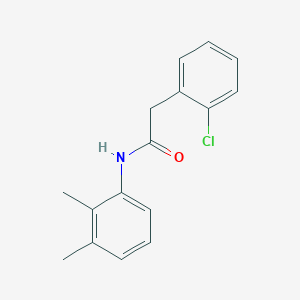![molecular formula C15H21NO5 B5232344 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by Eli Lilly and Company and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects, including reducing seizure activity, improving cognitive function, and reducing symptoms of anxiety and depression. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its selectivity for mGluR5, which allows for specific modulation of glutamatergic neurotransmission. However, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has limited solubility in water and requires the use of organic solvents for administration, which can complicate experimental design and interpretation.
Future Directions
There are several potential future directions for research involving 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, including investigating its effects on other neurological conditions such as Alzheimer's disease and multiple sclerosis, as well as exploring its potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate on synaptic plasticity and neuronal excitability.
Synthesis Methods
The synthesis of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 1-(4-methylphenyl)-2-nitroethylene with 1-(2-pyrrolidinyl)ethanone in the presence of palladium on carbon as a catalyst. The resulting nitrostyrene intermediate is then reduced with hydrogen gas over palladium to yield 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate as an oxalate salt.
Scientific Research Applications
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate glutamatergic neurotransmission and affect synaptic plasticity, which are important mechanisms underlying learning and memory.
properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14;3-1(4)2(5)6/h4-7H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPSRYLBTSTIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
